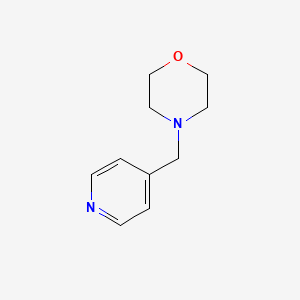

4-(Pyridin-4-ylmethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-4-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVBJIMAQAPHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Pyridin 4 Ylmethyl Morpholine and Its Derivatives

Established Synthetic Routes for 4-(Pyridin-4-ylmethyl)morpholine

The formation of this compound primarily relies on the creation of a crucial carbon-nitrogen bond between the morpholine (B109124) and pyridine (B92270) moieties. Established methods to achieve this include traditional nucleophilic substitution and reductive amination.

Traditional Reaction Strategies and Optimization

A common and direct approach to synthesizing this compound involves the reaction of morpholine with a pyridine derivative bearing a leaving group on the methylene (B1212753) carbon. For instance, the reaction between 1-benzyl-4-piperidone and morpholine is a known method to produce a related morpholino piperidine (B6355638) derivative. google.com This type of nucleophilic substitution, while straightforward, can sometimes be optimized by carefully selecting solvents and bases to improve yield and purity.

Another established method is the dehydration of diethanolamine (B148213) using a strong acid like sulfuric acid or hydrochloric acid to form the morpholine ring. youtube.com This can then be followed by alkylation with a suitable pyridine derivative. Optimization of these traditional methods often focuses on improving reaction conditions, such as temperature control and the use of specific catalysts, to enhance the efficiency of the synthesis.

Reductive Amination Approaches for N-Alkylation

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.org This two-step process in a single pot involves the initial reaction of an amine (morpholine) with a carbonyl compound (pyridine-4-carbaldehyde) to form an imine intermediate. wikipedia.orgyoutube.com This intermediate is then reduced in situ to the desired amine, this compound.

This method is favored for its mild reaction conditions and the commercial availability of the starting materials, pyridine-4-carbaldehyde and morpholine. wikipedia.org Various reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.org Borane-pyridine has also been presented as a cost-effective and less toxic alternative to sodium cyanoborohydride for reductive aminations. rsc.org The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present in the substrates. wikipedia.org Researchers have investigated different Brønsted and Lewis acids to facilitate the imine/iminium formation, which can be a rate-limiting step, particularly with less nucleophilic amines. nih.gov

| Starting Material 1 | Starting Material 2 | Key Intermediate | Common Reducing Agents | Advantages |

|---|---|---|---|---|

| Morpholine | Pyridine-4-carbaldehyde | Imine | Sodium Borohydride, Sodium Cyanoborohydride, Sodium Triacetoxyborohydride, Borane-Pyridine | Mild conditions, one-pot reaction, readily available starting materials |

Advanced Synthetic Techniques and Green Chemistry Initiatives

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the application of advanced techniques like microwave-assisted synthesis and flow chemistry for the preparation of this compound and its derivatives.

Microwave-Assisted Synthesis in Derivative Preparation

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.gov This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. nih.gov The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully achieved using microwave assistance. eurekaselect.com For instance, the microwave-assisted synthesis of morpholine-based chalcones has been reported, demonstrating the utility of this technology in preparing derivatives of the morpholine scaffold. nih.gov This method offers a greener alternative to traditional synthesis by reducing energy consumption and often minimizing the use of solvents. nih.gov

Application of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. semanticscholar.orgresearchgate.net This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up of production. researchgate.net The synthesis of various heterocyclic compounds has been successfully demonstrated using flow chemistry systems. uc.pt For example, the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate for the antibiotic linezolid, has been optimized in microreactors, showcasing the potential of this technology for the efficient production of morpholine derivatives. researchgate.net Flow chemistry represents a significant step towards greener and more sustainable manufacturing of chemical compounds. semanticscholar.org

Derivatization Strategies for Structural Modification of the this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new chemical entities with diverse biological activities. nih.govnih.gov Derivatization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties.

Structural modifications can be introduced at several positions on both the pyridine and morpholine rings. For example, substitutions on the pyridine ring can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new aryl or heteroaryl groups. nih.gov The nitrogen atom of the morpholine ring can also be a site for modification, although in the parent compound it is already quaternized. In related morpholine-containing structures, the morpholine nitrogen can be acylated or alkylated to introduce a variety of substituents. nih.gov

Furthermore, the synthesis of analogs can involve the use of substituted morpholines or pyridines from the outset of the synthetic sequence. For instance, using a substituted morpholine in the reductive amination with pyridine-4-carbaldehyde would directly lead to a derivative of this compound. The development of synthetic routes that allow for late-stage diversification is particularly valuable, as it enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. nih.gov

Chemical Transformations on the Morpholine Ring

The morpholine moiety of this compound, while relatively stable, can undergo several chemical transformations. The nitrogen atom, being a secondary amine, is the primary site of reactivity, although the presence of the ether oxygen atom reduces its nucleophilicity compared to similar amines like piperidine. wikipedia.org This unique electronic feature still permits a range of functionalizations. wikipedia.orgprinceton.edu

One notable transformation is the oxidation of the morpholine nitrogen. For instance, the synthesis of 4-((pyridin-4-ylmethyl)sulfonyl)morpholine has been documented, indicating that the nitrogen atom can be converted to a sulfonylamide. bldpharm.com This transformation significantly alters the electronic properties and geometry of the morpholine ring.

Another key reaction involves the acylation of the morpholine nitrogen to form amides. The reaction of a morpholine-containing scaffold with various acid chlorides, such as morpholine-4-carbonyl chloride, leads to the formation of a corresponding amide linkage. nih.gov This reaction is fundamental in building more complex molecular architectures. nih.govnih.gov

Table 1: Examples of Chemical Transformations on the Morpholine Ring

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| Morpholine Derivative | Sulfonyl chloride | Sulfonylmorpholine | bldpharm.com |

| Morpholine Derivative | Acid chloride | N-Acylmorpholine | nih.gov |

Modifications of the Pyridine Moiety

The pyridine ring in this compound offers numerous possibilities for structural modification, which can be leveraged to modulate the electronic properties and biological interactions of the molecule. nih.govrsc.org The inherent electron-deficiency of the pyridine ring and the donating ability of the nitrogen atom are key to its reactivity. nih.gov

A sophisticated approach for altering the pyridine core is "skeletal editing." nih.gov This methodology allows for the precise conversion of the pyridine ring into other aromatic systems, such as substituted benzenes and naphthalenes. nih.gov The process typically involves a sequential dearomatizing cyclization of the pyridine, followed by a [4+2] cycloaddition with a suitable dienophile, and finally a rearomatizing retro-cycloaddition. nih.gov This transmutes a carbon-nitrogen (C=N) pair in the pyridine into a carbon-carbon (C=C) pair, enabling the introduction of various functional groups with high regioselectivity. nih.gov For instance, 4-substituted pyridines can undergo this editing process to yield corresponding naphthalene (B1677914) structures. nih.gov

Table 2: Skeletal Editing of Pyridine Moiety

| Starting Pyridine Derivative | Key Reagents | Resulting Aromatic Structure | Reference |

|---|---|---|---|

| 4-Substituted Pyridine | Methyl pyruvate, Dimethyl acetylenedicarboxylate | Substituted Naphthalene | nih.gov |

Synthesis of Hybrid Structures Incorporating Additional Heterocycles (e.g., Triazoles, Indolines)

The synthesis of hybrid molecules that conjoin the this compound scaffold with other heterocyclic systems like triazoles and indolines has been an area of active research. These efforts aim to create novel chemical entities with potentially enhanced biological activities by combining the structural features of different pharmacophores.

The construction of triazole-containing hybrids can be achieved through a multi-step synthetic sequence starting from a morpholine derivative. researchgate.net A common pathway involves the reaction of a morpholine-N-ethyl acetohydrazide with ammonium (B1175870) thiocyanate (B1210189) to form a semithiocarbazide intermediate. researchgate.net Subsequent cyclization of this intermediate, typically under basic conditions, yields a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net The resulting triazole can be further functionalized. The direct connection of a pyridine ring to a triazole system has also been demonstrated in the synthesis of compounds like 4-phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. researchgate.net

Hybrid structures incorporating moieties related to indolines, such as tetrahydroquinolines, have also been synthesized. nih.govnih.gov One method involves the coupling of a tetrahydroquinoline core with morpholine-4-carbonyl chloride to create an amide linkage between the two heterocyclic systems. nih.gov An alternative approach demonstrates the connection of pyridine and tetrahydroquinoline rings through a triazene (B1217601) (–N=N–N–) linker, formed via the diazotization of an aminopyridine followed by coupling with the tetrahydroquinoline. nih.gov

Table 3: Synthesis of Hybrid Heterocyclic Structures

| Target Hybrid | Heterocycles Involved | Synthetic Strategy | Key Reagents/Intermediates | Reference |

|---|---|---|---|---|

| Triazole Hybrid | Morpholine, 1,2,4-Triazole | Multi-step synthesis and cyclization | Morpholin-N-aceto semithiocarbazide | researchgate.net |

| Triazole Hybrid | Pyridine, 1,2,4-Triazole | Direct synthesis | Phenyl isothiocyanate, Isonicotinohydrazide | researchgate.net |

| Tetrahydroquinoline Hybrid | Morpholine, Tetrahydroquinoline | Amide bond formation | Morpholine-4-carbonyl chloride | nih.gov |

| Tetrahydroquinoline Hybrid | Pyridine, Tetrahydroquinoline | Triazene linker formation | 3-Aminopyridine, Isoamyl nitrite | nih.gov |

Structure Activity Relationship Sar Studies of 4 Pyridin 4 Ylmethyl Morpholine and Its Analogs

General Principles of SAR for Morpholine-Containing Pharmacophores

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. researchgate.netnih.govnih.gov Its utility stems from a combination of advantageous physicochemical and biological characteristics. The presence of the oxygen atom and the weak basicity of the nitrogen atom in the morpholine ring can improve aqueous solubility and metabolic stability. sci-hub.senih.gov Furthermore, the morpholine moiety can engage in crucial hydrogen bonding interactions with biological targets, thereby contributing to binding affinity and potency. e3s-conferences.orgbohrium.com

Influence of Substituents on the Morpholine Ring on Biological Activity and Potency

For instance, the introduction of alkyl or aryl substituents can modulate lipophilicity, which in turn affects cell permeability and target engagement. sci-hub.se SAR studies have shown that in some cases, unsubstituted morpholine is preferred for potent activity, while in other contexts, specific substitutions are favorable. sci-hub.se For example, the introduction of a methyl group at the 3-position of the morpholine ring has been shown to increase anticancer activity in certain imidazole-pyridine substituted morpholine derivatives. sci-hub.se Conversely, in other series, an unsubstituted morpholine ring was found to be crucial for potent anticancer activity. sci-hub.se

The nature and position of the substituent can also influence the metabolic stability of the morpholine ring. While the morpholine ring itself is generally more stable than other amines, certain substitutions can either enhance or decrease its susceptibility to metabolic enzymes. sci-hub.se

Table 1: Effect of Morpholine Ring Substitution on Biological Activity

| Compound Series | Substitution on Morpholine Ring | Impact on Biological Activity | Reference |

| Imidazole-pyridine derivatives | Methyl group at C-3 | Increased anticancer activity | sci-hub.se |

| Chalcone derivatives | Unsubstituted | Potent anticancer activity | sci-hub.se |

| Benzisothiazole derivatives | 4-Phenyl | Potent anticancer activity | sci-hub.se |

| Quinoline (B57606) derivatives | 4-Methyl and 4-Phenyl | Potent caspase 3 inhibitors | e3s-conferences.org |

Impact of Pyridine (B92270) Ring Modifications and Positional Isomerism on Pharmacological Profiles

The pyridine ring is another critical component of 4-(pyridin-4-ylmethyl)morpholine that significantly influences its pharmacological profile. tandfonline.comnih.gov Modifications to the pyridine ring, including the introduction of various substituents and altering the position of the nitrogen atom (positional isomerism), can have a profound impact on potency, selectivity, and pharmacokinetic properties such as metabolic stability and cell permeability. tandfonline.comresearchgate.net

Table 2: Influence of Pyridine Ring Modifications on Pharmacological Properties

| Modification | Effect | Example | Reference |

| Phenyl to Pyridine Replacement | Increased biochemical potency | Development of potent Cdc7 kinase inhibitors | tandfonline.com |

| Introduction of a Second Pyridine Ring | Resolved protein-binding issues | Development of a positive allosteric modulator for schizophrenia treatment | tandfonline.com |

| Substitution at C-2 Position | Absence of substitution led to highly active antimalarial compounds | Pyridine derivatives as P. falciparum dihydrofolate reductase inhibitors | tandfonline.com |

| Positional Isomerism (e.g., 2-, 3-, or 4-pyridyl) | Alters molecular geometry and electronic properties, affecting target binding | N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides | mdpi.com |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure of this compound and its analogs is a critical determinant of their biological activity. Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, and stereochemistry are therefore essential aspects of SAR studies. researchgate.netnih.gov

The morpholine ring typically adopts a chair conformation. nih.govrsc.org However, depending on the substituents, boat or twist-boat conformations may also be populated. rsc.org The orientation of substituents as either axial or equatorial can significantly influence the molecule's interaction with its biological target. nih.gov For instance, the relative stability of the equatorial and axial conformers of the N-H group in morpholine has been a subject of detailed investigation. nih.govrsc.org

Stereochemistry is another crucial factor, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. For example, in a series of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives, the serotonin (B10506) and noradrenaline reuptake inhibition was found to be dependent on the stereochemistry. nih.gov Similarly, for some antibacterial agents, the S-enantiomer was found to be significantly more potent than the R-enantiomer. ru.nl

Role of Linker Length and Nature in Modulating Activity

The linker connecting the morpholine and pyridine rings, in this case, a methylene (B1212753) (-CH2-) group, plays a significant role in modulating the biological activity of this compound analogs. The length, rigidity, and chemical nature of this linker are critical for orienting the two heterocyclic rings in the optimal position for binding to the biological target.

Altering the length of the linker can directly impact the distance between the morpholine and pyridine moieties. This can either improve or diminish the compound's ability to fit into the binding pocket of a receptor or enzyme. For instance, in a series of N-morpholinoethyl indole (B1671886) derivatives targeting the CB2 receptor, the N-morpholinoethyl moiety was found to occupy a deep hydrophobic pocket, highlighting the importance of the linker in positioning the morpholine ring for optimal interaction. nih.gov

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Targets and Binding Modes

Currently, there is a notable absence of specific published studies that definitively identify and characterize the molecular targets of 4-(Pyridin-4-ylmethyl)morpholine. While the individual pyridine (B92270) and morpholine (B109124) moieties are present in numerous biologically active compounds, detailed molecular docking and binding mode analyses for this specific conjugate are not available in the public domain.

Generally, the morpholine ring is a common pharmacophore in medicinal chemistry, often introduced to improve physicochemical properties and interact with various biological targets. khanacademy.org For instance, in some phosphoinositide 3-kinase (PI3K) inhibitors, the oxygen atom of the morpholine ring is known to form a crucial hydrogen bond with the hinge region of the enzyme's ATP-binding site. khanacademy.org The pyridine ring, a prevalent feature in many biologically active molecules, can participate in various non-covalent interactions, including hydrogen bonding, and π-stacking, which are critical for ligand-receptor recognition. The specific binding mode of this compound would be dictated by the three-dimensional structure of its target protein's binding pocket, and would require dedicated computational and experimental studies, such as X-ray crystallography or cryo-electron microscopy, for elucidation.

Receptor Binding Studies and Ligand-Target Interactions

Specific receptor binding affinities and detailed ligand-target interaction studies for this compound are not documented in the current scientific literature. To ascertain the binding profile of this compound, a series of radioligand binding assays against a panel of receptors would be necessary. Such studies would quantify the affinity of the compound for various receptors, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Compounds containing the pyridine moiety have been investigated as antagonists for various receptors, including chemokine receptors like CXCR4. nih.gov The interactions in these cases often involve the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor. Similarly, morpholine-containing compounds have been explored as modulators of various receptors, where the morpholine ring can influence solubility, metabolic stability, and direct interactions within the binding pocket. khanacademy.org Without experimental data, any discussion of the specific interactions of this compound with any given receptor remains speculative.

Analysis of Allosteric Modulating Properties (e.g., NR2B)

There is no direct evidence in the published literature to suggest that this compound possesses allosteric modulating properties, for instance, on the NR2B subunit of the NMDA receptor. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to its endogenous ligand.

The NR2B subunit is a known target for allosteric modulators, with ifenprodil (B1662929) and its analogs being classic examples. nih.gov These molecules typically bind within the amino-terminal domain of the NR2B subunit. nih.gov Given that some pyridine-containing compounds have been explored as allosteric modulators of various receptors, including muscarinic acetylcholine (B1216132) receptors, it is conceivable that this compound could be investigated for such properties. nih.govdntb.gov.ua However, to date, no studies have reported on its ability to allosterically modulate the NR2B receptor or any other receptor. Functional assays, such as two-electrode voltage clamp electrophysiology or calcium imaging in the presence of an orthosteric agonist, would be required to assess any potential allosteric activity.

Enzyme Kinetic Analysis of Inhibitory Activities

Specific enzyme kinetic analyses detailing the inhibitory activities of this compound are not available in the scientific literature. Enzyme kinetic studies are crucial for understanding the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type. khanacademy.org These studies involve measuring the rate of an enzyme-catalyzed reaction at different substrate and inhibitor concentrations to determine key parameters like the Michaelis constant (Km) and the maximal velocity (Vmax), as well as the inhibition constant (Ki).

Computational and in Silico Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov This method is fundamental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.govrjlbpcs.com

Studies on compounds containing the morpholine-pyridine framework have utilized molecular docking to elucidate their binding modes with various protein targets. For instance, a morpholine (B109124) derivative incorporating a pyridine (B92270) moiety was docked against the extended-spectrum β-lactamase (ESBL) from E. coli, revealing a strong binding affinity with a docking score of -5.2 kcal/mol. rjlbpcs.com The simulation indicated that the compound's ability to form favorable hydrogen bonds with key amino acid residues like GLN and HIS contributes to its high affinity for the active site. rjlbpcs.com

In other research, morpholine-linked thiazolidinone hybrids were designed and their interactions with multiple protein targets were simulated. eurjchem.com The designed molecules showed a particularly strong binding affinity for Enoyl-ACP reductase, with one potent derivative achieving a predicted binding affinity of -8.6 kcal/mol. eurjchem.com The primary forces driving these interactions were identified as van der Waals forces, hydrophobic interactions, and hydrogen bonding. eurjchem.com Similarly, docking studies on other morpholine-based heterocycles have supported their biological activity against cancer cell lines by predicting their binding within target enzymes. nih.gov

These simulations demonstrate that the pyridinyl and morpholinyl groups can play critical roles in anchoring ligands within protein binding pockets, forming key hydrogen bonds and hydrophobic contacts that are essential for biological activity.

Table 1: Predicted Binding Affinities of Morpholine-Containing Compounds from Molecular Docking Studies

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Morpholine-Pyridine Derivative | E. coli ESBL | -5.2 | Hydrogen bonding with GLN and HIS residues rjlbpcs.com |

| Morpholine-Thiazolidinone Hybrid | Enoyl-ACP reductase | -8.6 | Van der Waals forces, hydrophobic interactions eurjchem.com |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

For complex heterocyclic systems, such as those related to 4-(pyridin-4-ylmethyl)morpholine, MD simulations are crucial for validating docking poses and understanding the resilience of the predicted interactions. In a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential cyclin-dependent kinase (CDK) inhibitors, a combination of docking and MD simulations was employed. nih.gov This dual approach was used to verify the effectiveness of different interaction fields and to foster the development of highly potent inhibitors against CDK2, CDK4, and CDK6. nih.gov Such studies help confirm that the ligand remains stably bound within the active site and that the initial interactions predicted by docking are maintained throughout the simulation, lending higher confidence to the proposed binding mode.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Bioavailability Assessment

The therapeutic success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, commonly assessed through its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction is now a standard practice in early-stage drug discovery to filter out compounds with poor drug-like properties. mdpi.com

Computational models can predict a wide range of ADME properties, including aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comsimulations-plus.com

For derivatives of N-(pyridin-4-ylmethyl)aniline, which are structurally related to this compound, in silico ADMET analysis was a key part of the design process. nih.gov These studies help ensure that newly designed compounds possess favorable physicochemical properties compliant with established guidelines like Lipinski's Rule of Five. eurjchem.com Furthermore, the development of GDC-0941, a potent inhibitor of PI3 kinase that contains a morpholine moiety, highlighted the importance of achieving good oral bioavailability, a key parameter assessed in its profiling. nih.gov Computational predictions for pyrimidine-morpholine hybrids also indicated that these compounds possess acceptable prognostic physicochemical properties for further development. nih.gov

Table 2: Representative In Silico ADME Parameters and Their Significance

| ADME Parameter | Significance | Typical Desired Range/Outcome |

|---|---|---|

| A bsorption | ||

| Caco-2 Permeability | Predicts intestinal absorption | High permeability |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | >80% for good absorption mdpi.com |

| D istribution | ||

| Blood-Brain Barrier (BBB) Permeability | Predicts potential for CNS effects | Low for peripherally acting drugs; High for CNS drugs mdpi.com |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug | Moderate binding is often preferred |

| M etabolism | ||

| CYP450 Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability | Non-inhibitor and non-substrate is often desirable |

| E xcretion |

In Silico Toxicity Profiling

Early assessment of potential toxicity is critical to prevent late-stage failures in drug development. In silico toxicity profiling uses computational models to predict various toxicological endpoints based on a compound's chemical structure. These models are trained on large datasets of known toxic compounds and can flag potential liabilities such as carcinogenicity, mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and skin sensitization. nih.gov

For compounds like this compound, in silico toxicity assessments would be part of a comprehensive ADMET analysis. nih.gov The goal is to design molecules that are predicted to be non-mutagenic, non-carcinogenic, and free from other major toxicity flags. For example, studies on related quinoline (B57606) analogues showed that the synthesized molecules were predicted to be less toxic, making them more viable as potential hits for drug discovery. researchgate.net These predictive tools allow chemists to modify structures to "design out" toxicity while retaining the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features (descriptors). frontiersin.org The resulting mathematical models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. pensoft.net

For N-(pyridin-4-ylmethyl)aniline derivatives, 3D-QSAR studies were successfully conducted to guide the design of new kinase inhibitors. nih.gov Two models, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. These models yielded high statistical confidence, with a CoMFA q² of 0.671 and r² of 0.969, and a CoMSIA q² of 0.608 and r² of 0.936, indicating strong predictive power. nih.gov Such models provide 3D contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, offering a clear roadmap for structural optimization. QSAR models have been successfully applied to other morpholine and pyridine-containing scaffolds to predict activities ranging from antioxidant effects to receptor binding, demonstrating the broad utility of this approach in medicinal chemistry. pensoft.netresearchgate.net

Table 3: Example of 3D-QSAR Model Statistics for N-(pyridin-4-ylmethyl)aniline Derivatives

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Interpretation |

|---|---|---|---|

| CoMFA | 0.671 | 0.969 | Good internal predictive ability and descriptive power nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

4-(Pyridin-4-ylmethyl)morpholine as a Core Scaffold for Lead Compound Identification and Optimization

The this compound motif and its close analogs, particularly thienopyrimidines and quinazolines bearing a morpholine (B109124) group, serve as a critical core scaffold in the identification and optimization of lead compounds. nih.govyoutube.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The process of modifying this lead compound is known as lead optimization. youtube.comacs.org

The morpholine ring is a key component of the pharmacophore for inhibitors of the phosphatidylinositol 3-kinase (PI3K) enzyme family, which is a major target in cancer therapy due to its central role in cell growth and survival. caymanchem.comnih.govacs.org The development of the potent PI3K inhibitor GDC-0941 (Pictilisib) exemplifies the importance of this scaffold. The core of GDC-0941 is a 4-morpholin-4-yl-thieno[3,2-d]pyrimidine (B8793924) structure. caymanchem.com Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, have demonstrated that the morpholine moiety is integral for high potency. nih.govnih.gov For instance, in the development of PI3K inhibitors based on the ZSTK474 scaffold, replacing the morpholine group with piperazine (B1678402) led to a significant 36-fold reduction in inhibitory activity against PI3Kα and PI3Kδ isoforms. nih.gov This highlights the sensitivity of this region of the molecule and the critical contribution of the morpholine's oxygen atom to target binding. nih.gov

Similarly, in the optimization of TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide (B126) scaffold, systematic modifications are made to enhance potency and selectivity, demonstrating the iterative process of lead optimization built around a core heterocyclic structure. pharmanoble.com The strategy of using a core scaffold allows chemists to systematically explore chemical space, leading to compounds with improved drug-like properties. nih.gov

Role as Pharmaceutical Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs)

A pharmaceutical intermediate is a chemical compound that serves as a building block in the synthesis of an active pharmaceutical ingredient (API). pyglifesciences.comqinmuchem.comresearchgate.net These intermediates are crucial components in the manufacturing process, enabling the efficient construction of complex drug molecules. qinmuchem.comnih.gov

The this compound scaffold and its related structures are frequently used as key intermediates. In the synthesis of the clinical candidate GDC-0941, a crucial step involves the creation of a 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine core. caymanchem.com This intermediate is then further functionalized through subsequent chemical reactions, such as reductive amination and coupling reactions, to yield the final, highly potent API. caymanchem.com

Another example can be seen in the synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives as potential dual PI3K/mTOR inhibitors. The process begins with a precursor that is reacted with morpholine to create 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile. medchemexpress.com This morpholine-containing compound then serves as the key intermediate, which is subsequently reacted with hydrazine (B178648) to create a new building block for further diversification and the generation of a library of potential drug candidates. nih.govmedchemexpress.com The use of such intermediates simplifies complex syntheses and allows for the modular assembly of the final drug product. qinmuchem.com

Development of Novel Therapeutic Agents based on the Scaffold

The this compound scaffold has been instrumental in the development of novel therapeutic agents, most notably in the area of cancer treatment through the inhibition of the PI3K/AKT/mTOR signaling pathway. acs.org Aberrant activation of this pathway is a hallmark of many human cancers, making its components highly attractive drug targets. acs.orgmedchemexpress.com

GDC-0941 (Pictilisib) is a prominent example of a therapeutic agent built upon a closely related 4-morpholinothienopyrimidine scaffold. caymanchem.com It is a potent, orally bioavailable inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). nih.gov Extensive research has shown that GDC-0941 effectively blocks signaling through the PI3K pathway, inhibits the growth of various cancer cells, and has been evaluated in numerous clinical trials for advanced solid tumors. nih.govacs.orgselleckchem.comgoogle.com

Beyond GDC-0941, researchers have developed other series of potent anticancer agents using this scaffold. One study detailed the synthesis of 4-morpholinothieno[3,2-d]pyrimidine derivatives that incorporated an arylmethylene hydrazine moiety. nih.gov Several of these compounds exhibited significant and selective cytotoxicity against various cancer cell lines, with the most promising compound showing remarkable potency, being 1.6 to 290 times more potent than GDC-0941 in certain cell lines. nih.gov

In another line of research, novel morpholinopyrimidine-5-carbonitrile derivatives were designed as dual PI3K/mTOR inhibitors. medchemexpress.com The most active compounds from this series were the Schiff base analogs, demonstrating potent antiproliferative activity. medchemexpress.com Furthermore, morpholine-substituted tetrahydroquinoline derivatives have been developed as potential mTOR inhibitors, with one compound showing exceptional activity against lung cancer cells and inducing apoptosis more effectively than standard agents. nih.gov

Table 1: Examples of Therapeutic Agents Based on the Morpholine-Pyridine/Pyrimidine Scaffold

| Compound Name/Series | Target(s) | Therapeutic Area | Key Findings |

|---|---|---|---|

| GDC-0941 (Pictilisib) | Class I PI3K (p110α/β/δ/γ) | Oncology | Potent, orally bioavailable pan-PI3K inhibitor; evaluated in clinical trials for solid tumors. caymanchem.comnih.govacs.org |

| 4-Morpholinothieno[3,2-d]pyrimidine derivatives | PI3K | Oncology | A promising compound showed IC50 values of 0.003 µM (H460), 0.42 µM (HT-29), and 0.74 µM (MDA-MB-231). nih.gov |

| Morpholinopyrimidine-5-carbonitriles | PI3K/mTOR | Oncology | Schiff base analogs were the most active against cancer cell lines. medchemexpress.com |

| Morpholine-substituted tetrahydroquinolines | mTOR | Oncology | Compound 10e showed an IC50 of 0.033 µM against A549 lung cancer cells. nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analysis of Patent Literature Involving this compound Derivatives

The significant therapeutic potential of compounds derived from the this compound scaffold is further underscored by the extensive patent literature covering these structures. Pharmaceutical companies file patents to protect their intellectual property and secure exclusive rights to develop and market new drugs.

A search of patent databases reveals numerous applications for compounds containing the morpholine-pyrimidine or morpholine-pyridine core. For example, patent WO2008125835A1 claims a series of 2-morpholin-4-yl-pyrimidine compounds as inhibitors of phosphatidylinositol 3-kinase (PI3K). The patent describes the synthesis of these compounds and provides data on their ability to inhibit PI3K in biochemical assays, demonstrating their potential utility in treating diseases driven by PI3K signaling, such as cancer.

The existence of such patents highlights the commercial interest and perceived value of this scaffold in drug discovery. It indicates that these classes of compounds are not merely academic curiosities but are being actively pursued as potentially marketable therapeutic agents. The patent landscape for these derivatives is competitive, reflecting the intense research effort focused on developing novel kinase inhibitors for various diseases.

Future Perspectives and Research Challenges

Advancements in Stereoselective Synthetic Methodologies for Enhanced Efficiency

The synthesis of morpholine (B109124) derivatives, particularly those with specific stereochemistry, can be a complex endeavor. researchgate.net Future research will likely focus on developing more efficient and stereoselective synthetic routes. researchgate.nete3s-conferences.org This includes the exploration of novel catalytic systems, such as those based on transition metals, to control the stereochemical outcome of reactions. e3s-conferences.orgorganic-chemistry.org The development of one-pot synthesis methods and the use of chiral auxiliaries are also promising areas of investigation to produce enantiomerically pure morpholine building blocks. researchgate.netorganic-chemistry.org Such advancements would not only streamline the synthesis of complex molecules but also reduce costs and environmental impact, making the production of these compounds more sustainable. chemrxiv.org

Deeper Exploration of Polypharmacology and Target Selectivity in Complex Biological Systems

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in the treatment of complex diseases like cancer and central nervous system disorders. nih.gov Derivatives of 4-(Pyridin-4-ylmethyl)morpholine have shown potential in this area, and future research should aim to systematically explore their multi-target profiles. nih.gov A significant challenge lies in achieving the desired polypharmacology while maintaining selectivity for the intended targets to minimize off-target effects and potential toxicity. A deeper understanding of the structure-activity relationships (SAR) is crucial to fine-tune the selectivity of these compounds. nih.gov This will involve extensive biological screening against a wide range of targets and the use of advanced cellular and in vivo models to validate their therapeutic efficacy and safety. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning Approaches in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. researchgate.netnih.govnih.gov These powerful computational tools can be employed to accelerate the design and optimization of novel derivatives of this compound. researchgate.netnih.gov AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds, predict their properties, and suggest modifications to enhance their efficacy and safety. mdpi.com Generative models can even design entirely new molecules with desired pharmacological profiles. nih.gov While the potential of AI in drug design is immense, challenges such as data quality, model interpretability, and the need for experimental validation remain. researchgate.net

Preclinical Development and Efficacy Studies of Novel Derivatives

Promising derivatives of this compound identified through initial screening and optimization must undergo rigorous preclinical evaluation. This involves comprehensive in vitro and in vivo studies to assess their efficacy, pharmacokinetics, and preliminary safety profiles. researchgate.net Researchers will need to develop and utilize relevant animal models of diseases to demonstrate the therapeutic potential of these novel compounds. researchgate.net The successful translation of these findings into clinical candidates will depend on a thorough understanding of their mechanism of action and a clear demonstration of their superiority over existing treatments. researchgate.net

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

A significant hurdle in drug development is achieving a favorable pharmacokinetic profile, including good metabolic stability. researchgate.net The morpholine ring, while often contributing to desirable properties, can also be susceptible to metabolic degradation, leading to rapid clearance from the body. sci-hub.se Future research will need to focus on strategies to improve the metabolic stability of this compound derivatives. This may involve structural modifications, such as the introduction of blocking groups at metabolically labile sites or the replacement of the morpholine ring with more stable bioisosteres. researchgate.netsci-hub.se The goal is to design compounds with optimized absorption, distribution, metabolism, and excretion (ADME) properties, ensuring that they reach their target in sufficient concentrations to exert their therapeutic effect. nih.gov

Q & A

Q. What are the key synthetic routes for 4-(Pyridin-4-ylmethyl)morpholine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React pyridine-4-carbaldehyde with morpholine in the presence of a reducing agent (e.g., NaBH4 or LiAlH4) to form the secondary amine .

- Step 2 : Optimize solvent choice (e.g., THF or ethanol) and temperature (room temperature vs. reflux) to improve reaction efficiency. Excess morpholine may enhance yield but requires purification via column chromatography .

- Key reagents : Sodium borohydride (NaBH4) for mild reduction; m-chloroperbenzoic acid (m-CPBA) for oxidation of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- NMR : Use and NMR to verify the pyridine and morpholine ring integration. Peaks at δ ~8.5 ppm (pyridine protons) and δ ~3.7 ppm (morpholine methylene) are diagnostic .

- X-ray crystallography : Employ SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve bond angles and torsional strain in the pyridinylmethyl group .

Q. What are the physicochemical properties of this compound, and how do they influence solubility and reactivity?

- LogP : Predicted ~1.2 (moderate lipophilicity due to the pyridine ring).

- Solubility : Higher in polar aprotic solvents (e.g., DMSO) compared to water. Adjust solvent systems for biological assays accordingly .

- pKa : Pyridine nitrogen (pKa ~4.5) and morpholine nitrogen (pKa ~7.4) influence protonation states under physiological conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and binding modes of this compound?

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions (pyridine ring) for potential interactions with biological targets. Use software like Gaussian or ORCA .

- Docking studies : Simulate binding to enzymes (e.g., kinases) by aligning the morpholine oxygen and pyridine nitrogen with catalytic residues. Compare results with experimental IC values from kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities of morpholine derivatives?

- Case study : If one study reports antimicrobial activity while another does not:

- Variable control : Test under identical conditions (e.g., bacterial strain, concentration range).

- Structural analogs : Compare with 4-(5-Bromopyridin-2-ylmethyl)morpholine, where bromine enhances steric effects and binding affinity .

- Mechanistic validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to suspected targets .

Q. How do substituent variations on the pyridine ring (e.g., halogens, alkyl groups) alter the bioactivity profile of this compound derivatives?

- Electron-withdrawing groups (e.g., Br at pyridine-5-position): Increase electrophilicity, enhancing covalent interactions with cysteine residues in enzymes .

- Steric effects : Bulkier groups (e.g., tert-butyl) reduce binding pocket accessibility, as seen in 4-(5-(tert-Butylthio)pyridin-2-ylmethyl)morpholine .

- Data table :

| Substituent | Position | Bioactivity Trend | Reference |

|---|---|---|---|

| Br | 5 | ↑ Enzyme inhibition | |

| F | 4 | ↓ Solubility | |

| CH | 2 | ↑ Metabolic stability |

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

- Storage : Keep in anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis of the morpholine ring .

- Stability testing : Monitor via HPLC over 6 months; degradation products (e.g., oxidized pyridine-N-oxide) indicate exposure to moisture or light .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.